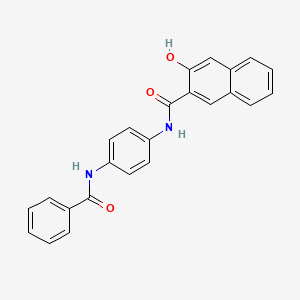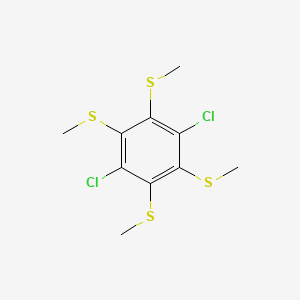
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene is an organic compound with the molecular formula C10H10Cl2S4 This compound is characterized by the presence of two chlorine atoms and four methylsulfanyl groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene typically involves the chlorination of 2,3,5,6-tetrakis(methylsulfanyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst. The process can be summarized as follows:
Starting Material: 2,3,5,6-tetrakis(methylsulfanyl)benzene
Reagent: Chlorine gas (Cl2)
Catalyst: Iron(III) chloride (FeCl3)
Reaction Conditions: The reaction is conducted at room temperature, and the progress is monitored using techniques such as gas chromatography.
The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.
Reduction: LiAlH4, ether as a solvent, reflux conditions.
Substitution: Ammonia (NH3), thiols, ethanol as a solvent, elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylsulfanyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1,4-Dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2,3,5,6-tetramethylbenzene: This compound has methyl groups instead of methylsulfanyl groups, resulting in different chemical properties and reactivity.
1,4-Dibromo-2,3,5,6-tetrakis(methylsulfanyl)benzene:
1,4-Dichloro-2,3,5,6-tetrakis(methylthio)benzene: The substitution of methylsulfanyl groups with methylthio groups leads to variations in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
36639-06-2 |
|---|---|
Fórmula molecular |
C10H12Cl2S4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3,5,6-tetrakis(methylsulfanyl)benzene |
InChI |
InChI=1S/C10H12Cl2S4/c1-13-7-5(11)9(15-3)10(16-4)6(12)8(7)14-2/h1-4H3 |
Clave InChI |
FOKHLJZGROAFPO-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C(=C1Cl)SC)SC)Cl)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


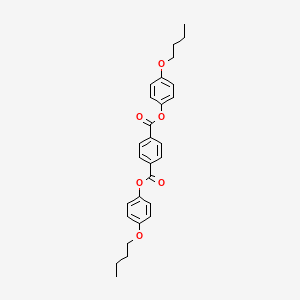
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)
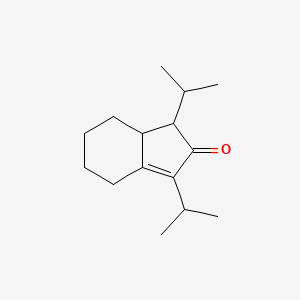

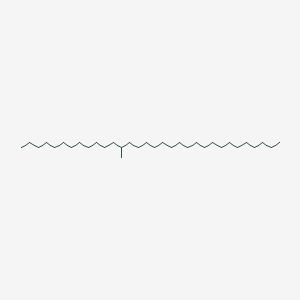
![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)

![2,6-Dimethyl-5-oxo-5h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B14687524.png)

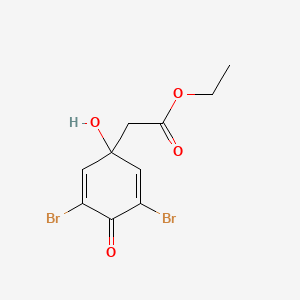
![Spiro[bicyclo[4.2.1]nonane-9,2'-[1,3]dithiolane]](/img/structure/B14687548.png)
